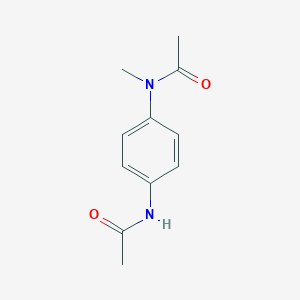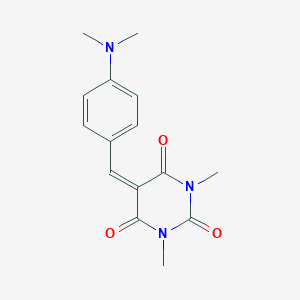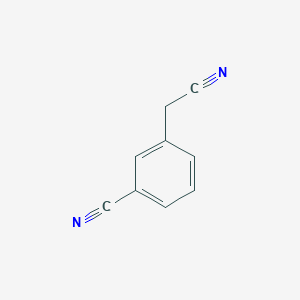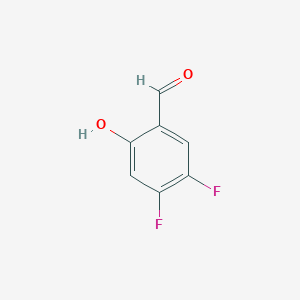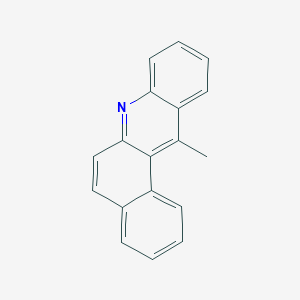
12-Methylbenz(a)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methylbenz(a)acridine (MBA) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential use in cancer research. MBA is a potent mutagen and carcinogen, and its ability to cause DNA damage has made it an important tool for studying the mechanisms of cancer development.
Wirkmechanismus
12-Methylbenz(a)acridine exerts its mutagenic and carcinogenic effects by intercalating into DNA and causing DNA damage. This compound can also generate reactive oxygen species (ROS), which can further damage DNA. The DNA damage caused by this compound can lead to mutations, chromosomal aberrations, and ultimately, cancer development.
Biochemical and Physiological Effects:
This compound has been shown to induce tumors in a variety of organs, including the liver, lung, and skin. This compound has also been shown to cause DNA damage in human lymphocytes and induce micronuclei formation. In addition, this compound has been shown to induce oxidative stress and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
12-Methylbenz(a)acridine is a potent mutagen and carcinogen, which makes it an important tool for studying the mechanisms of cancer development. However, its toxicity and potential carcinogenicity also make it a hazardous substance to work with. It is important to handle this compound with caution and to follow proper safety protocols when working with this compound.
Zukünftige Richtungen
There are many future directions for research on 12-Methylbenz(a)acridine. One area of research is the development of safer and more effective cancer therapies based on the mechanisms of this compound-induced DNA damage. Another area of research is the identification of biomarkers for this compound exposure and the development of methods for detecting this compound in environmental and biological samples. Finally, research on the mechanisms of this compound-induced oxidative stress and apoptosis could lead to the development of new therapeutic strategies for cancer treatment.
Synthesemethoden
12-Methylbenz(a)acridine can be synthesized by several methods, including the condensation of 2-naphthylamine with benzaldehyde, the Friedlander reaction, and the Skraup synthesis. The most common method for synthesizing this compound is the Skraup synthesis, which involves the condensation of 1-methyl-2-naphthol with aniline in the presence of sulfuric acid and a catalyst.
Wissenschaftliche Forschungsanwendungen
12-Methylbenz(a)acridine has been extensively studied for its potential use in cancer research. It is a potent mutagen and carcinogen, and its ability to cause DNA damage has made it an important tool for studying the mechanisms of cancer development. This compound has been used to induce tumors in animal models, and it has been shown to be effective in inducing mutations in bacterial and mammalian cells.
Eigenschaften
CAS-Nummer |
3340-93-0 |
|---|---|
Molekularformel |
C18H13N |
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
12-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H13N/c1-12-14-7-4-5-9-16(14)19-17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3 |
InChI-Schlüssel |
IIPYOAZDUATCMJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42 |
Kanonische SMILES |
CC1=C2C(=NC3=CC=CC=C13)C=CC4=CC=CC=C42 |
Andere CAS-Nummern |
3340-93-0 |
Synonyme |
12-methylbenz(a)acridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,5-Dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B188003.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)
![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)
![N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide](/img/structure/B188007.png)
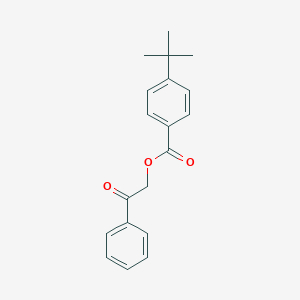
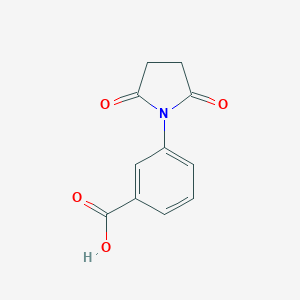
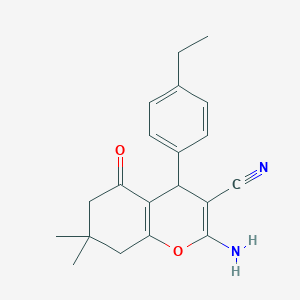
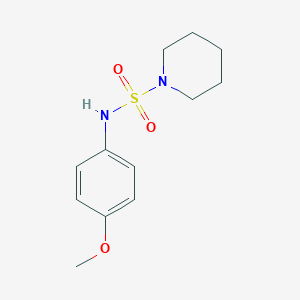
![2-[(4-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B188019.png)
![2-[(3-Chloro-benzylidene)-amino]-isoindole-1,3-dione](/img/structure/B188020.png)
